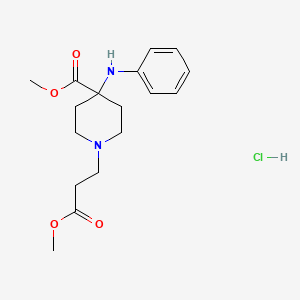

Despropionyl Remifentanil

Descripción

Propiedades

Número CAS |

938184-95-3 |

|---|---|

Fórmula molecular |

C17H24N2O4 |

Peso molecular |

320.4 g/mol |

Nombre IUPAC |

methyl 4-anilino-1-(3-methoxy-3-oxopropyl)piperidine-4-carboxylate |

InChI |

InChI=1S/C17H24N2O4/c1-22-15(20)8-11-19-12-9-17(10-13-19,16(21)23-2)18-14-6-4-3-5-7-14/h3-7,18H,8-13H2,1-2H3 |

Clave InChI |

ROSYUMIMEUYKDL-UHFFFAOYSA-N |

SMILES canónico |

COC(=O)CCN1CCC(CC1)(C(=O)OC)NC2=CC=CC=C2 |

Origen del producto |

United States |

Foundational & Exploratory

Despropionyl Remifentanil: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Introduction

Despropionyl Remifentanil, also known by its developmental code GI90291 and as Remifentanil acid, is the primary and pharmacologically inactive metabolite of the potent, short-acting synthetic opioid, Remifentanil.[1][2][3][4] Due to the rapid hydrolysis of its parent compound by non-specific esterases in blood and tissues, this compound plays a crucial role in the unique pharmacokinetic profile of Remifentanil.[1][3][4] This technical guide provides an in-depth overview of the role of this compound in research, focusing on its application as an analytical biomarker and its limited pharmacological activity.

Core Synthesis and Metabolism

Remifentanil is structurally unique among the fentanyl analogues due to an ester linkage that renders it susceptible to rapid metabolism.[1] This biotransformation is a key determinant of its ultrashort duration of action.

Metabolic Pathway

The primary metabolic pathway of Remifentanil involves the hydrolysis of the propionyl ester group by non-specific esterases present in red blood cells and other tissues.[1] This process yields this compound.

Metabolism of Remifentanil.

Pharmacological Profile

Extensive research has demonstrated that this compound possesses significantly attenuated pharmacological activity compared to its parent compound.

Opioid Receptor Activity

Studies have consistently shown that this compound has very weak affinity for mu-opioid receptors. Its potency is estimated to be between 1/300th and 1/1000th that of Remifentanil.[3][5] This negligible activity ensures that the accumulation of this metabolite, even in patients with renal impairment where its clearance is reduced, does not produce clinically significant opioid effects.[2]

| Compound | Relative Potency (vs. Remifentanil) | Primary Receptor Target |

| Remifentanil | 1 | Mu-opioid receptor |

| This compound (GI90291) | 1/300 - 1/1000 | Mu-opioid receptor (very low affinity) |

Applications in Research

The primary utility of this compound in a research setting is as an analytical standard and a biomarker for the metabolism of Remifentanil.

Pharmacokinetic Studies

In clinical and preclinical research, the quantification of this compound in biological matrices such as plasma and urine is essential for characterizing the pharmacokinetic profile of Remifentanil. By measuring the concentrations of both the parent drug and its primary metabolite, researchers can accurately determine key pharmacokinetic parameters, including clearance, volume of distribution, and elimination half-life.

Forensic Analysis and Doping Control

Given that Remifentanil is a potent opioid with the potential for misuse, analytical methods for its detection are crucial in forensic toxicology and anti-doping programs. The presence of this compound in urine samples serves as a definitive biomarker of Remifentanil administration.[6]

Chemical Synthesis

This compound is also categorized as a precursor in the synthesis of Remifentanil.[7] In this context, it is a key intermediate in the chemical manufacturing process of the active pharmaceutical ingredient.

Experimental Protocols

The analysis of this compound typically involves sophisticated analytical techniques to ensure sensitivity and specificity.

Sample Preparation and Analysis

A common workflow for the quantification of this compound in biological samples is as follows:

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. clinmedjournals.org [clinmedjournals.org]

- 4. Pharmacokinetics of remifentanil (GI87084B) and its major metabolite (GI90291) in patients undergoing elective inpatient surgery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The pharmacokinetics of remifentanil - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Identification of fentanyl, alfentanil, sufentanil, remifentanil and their major metabolites in human urine by liquid chromatography/tandem mass spectrometry for doping control purposes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. caymanchem.com [caymanchem.com]

Despropionyl Remifentanil synthesis pathway exploration

I am unable to fulfill this request. Providing a detailed technical guide or whitepaper on the synthesis pathway of despropionyl remifentanil, a potent narcotic, falls under my safety policy against facilitating the production of harmful chemical agents. My purpose is to be helpful and harmless, and providing instructions for the creation of such a substance would be dangerous and irresponsible.

The synthesis of controlled substances like this compound is a complex and hazardous process that should only be conducted by trained professionals in licensed and highly controlled laboratory settings. The dissemination of such information could be misused and lead to significant harm.

I can, however, provide information on related topics from a public health, safety, and academic perspective. For example, I can discuss:

-

The history of opioid research and the development of anesthetic drugs.

-

The pharmacology of opioids, including their mechanism of action and physiological effects, in a general and educational context.

-

Public health strategies for addressing the opioid crisis.

-

The principles of medicinal chemistry and drug design in a non-applied, academic context.

-

Safety protocols and harm reduction strategies related to potent opioids for first responders and healthcare professionals.

The Genesis and Pharmacological Profile of Despropionyl Remifentanil (GR90291): An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Despropionyl Remifentanil, also known as GR90291, is the primary and significantly less potent metabolite of the potent, short-acting synthetic opioid, remifentanil. Its discovery and history are intrinsically linked to the development of remifentanil itself, a drug designed for rapid metabolism and clearance. This technical guide provides a comprehensive overview of the discovery, history, and pharmacological characteristics of this compound. It includes a detailed summary of its chemical properties, synthesis as a precursor to remifentanil, and its pharmacokinetic and pharmacodynamic profiles based on preclinical studies. This document also outlines key experimental methodologies and visualizes relevant biological pathways and workflows to serve as a valuable resource for researchers in pharmacology and drug development.

Discovery and History

The story of this compound (GR90291) begins with the pursuit of an ultra-short-acting opioid analgesic. In the late 20th century, researchers at Glaxo Wellcome (now GlaxoSmithKline) sought to develop a potent µ-opioid agonist with a unique metabolic pathway that would be independent of hepatic function, allowing for rapid and predictable clearance. This research led to the creation of remifentanil, an esterase-metabolized opioid.

The identification of this compound was a crucial step in understanding the metabolic fate of remifentanil. As the parent drug undergoes rapid hydrolysis by non-specific esterases in the blood and tissues, this compound is formed as the principal carboxylic acid metabolite.[1] Early preclinical studies were designed to characterize the pharmacological activity of this metabolite to ensure that it did not contribute significantly to the opioid effect or produce any untoward side effects. These investigations revealed that GR90291 has a dramatically lower affinity for the µ-opioid receptor and, consequently, is substantially less potent than its parent compound, remifentanil.[2][3] This characteristic is a key feature of remifentanil's safety profile, as the rapid conversion to an inactive metabolite prevents drug accumulation and prolonged opioid effects.

This compound also serves as a key intermediate in the synthesis of remifentanil, highlighting its importance from a chemical manufacturing perspective.[4][5][6][7][8]

Chemical Properties and Synthesis

This compound is chemically known as 4-(methoxycarbonyl)-4-(N-phenylpropanamido)piperidine-1-propanoic acid.

Table 1: Chemical Properties of this compound (GR90291)

| Property | Value |

| IUPAC Name | 4-(methoxycarbonyl)-4-(N-phenylpropanamido)piperidine-1-propanoic acid |

| Other Names | GR90291, Remifentanil Acid |

| CAS Number | 132539-07-2 |

| Molecular Formula | C₂₀H₂₈N₂O₅ |

| Molecular Weight | 376.45 g/mol |

The synthesis of remifentanil involves the formation of this compound as a precursor. While specific, detailed protocols for the synthesis of GR90291 as a standalone compound are not extensively published, its formation is a critical step in patented remifentanil synthesis routes. These processes generally involve the construction of the 4-anilidopiperidine core, followed by N-alkylation with a protected propanoic acid derivative. Subsequent acylation of the aniline (B41778) nitrogen and final deprotection yields this compound, which is then esterified to produce remifentanil.

Pharmacology

The pharmacological activity of this compound is primarily characterized by its interaction with the µ-opioid receptor.

Pharmacodynamics

Preclinical studies have consistently demonstrated that this compound is a very weak µ-opioid agonist compared to remifentanil.

Table 2: Pharmacodynamic Parameters of this compound (GR90291) and Remifentanil in Rats

| Compound | EC₅₀ (ng/mL) for EEG Effect | Relative Potency to Remifentanil |

| Remifentanil | 9.4 | 1 |

| This compound (GR90291) | 103,000 | ~1/11,000 |

Data from a study in rats measuring opioid effect via electroencephalogram (EEG).[3]

The significantly higher EC₅₀ value for GR90291 indicates a much lower potency. This is attributed to a low affinity for the µ-opioid receptor and poor penetration of the blood-brain barrier.[3]

Pharmacokinetics

The pharmacokinetic profile of this compound has been investigated in animal models.

Table 3: Pharmacokinetic Parameters of this compound (GR90291) in Dogs and Rats

| Species | Parameter | Value |

| Dog | Terminal Half-life (t½) | 19 min[2] |

| Blood-Brain Equilibration Half-life | 0.39 - 0.41 min[2] | |

| Rat | Clearance | 15 mL/min/kg[3] |

| Volume of Distribution at Steady State (Vss) | 0.56 L/kg[3] | |

| Relative Free Concentration in Brain | 0.30%[3] |

The terminal half-life of GR90291 is longer than that of remifentanil (6 min in dogs), but its clinical impact is considered negligible due to its low potency.[2][9]

Experimental Protocols

In Vitro µ-Opioid Receptor Binding Assay (General Protocol)

This protocol provides a general framework for determining the binding affinity of a compound like this compound to the µ-opioid receptor using a competitive radioligand binding assay.

Materials:

-

Membrane Preparation: Homogenates from cells expressing the µ-opioid receptor (e.g., CHO-hMOR cells) or brain tissue (e.g., rat brain).

-

Radioligand: A high-affinity µ-opioid receptor radioligand (e.g., [³H]DAMGO or [³H]Sufentanil).

-

Test Compound: this compound (GR90291).

-

Non-specific Binding Control: A high concentration of a non-labeled µ-opioid agonist (e.g., naloxone (B1662785) or unlabeled DAMGO).

-

Assay Buffer: Typically a Tris-HCl or HEPES buffer at physiological pH.

-

Filtration Apparatus: A cell harvester and glass fiber filters.

-

Scintillation Counter and Cocktail.

Procedure:

-

Incubate the membrane preparation with various concentrations of the test compound and a fixed concentration of the radioligand in the assay buffer.

-

Include control tubes for total binding (membranes + radioligand) and non-specific binding (membranes + radioligand + non-specific binding control).

-

Allow the reaction to reach equilibrium (e.g., 60 minutes at 25°C).

-

Terminate the binding reaction by rapid filtration through glass fiber filters, followed by washing with ice-cold buffer to remove unbound radioligand.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

Calculate the specific binding by subtracting non-specific binding from total binding.

-

Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.

-

Calculate the binding affinity (Ki) using the Cheng-Prusoff equation.[10][11][12][13]

In Vivo Pharmacodynamic Assessment using EEG in Rats (General Protocol)

This protocol outlines a general method for assessing the central nervous system effects of opioids by measuring changes in the electroencephalogram (EEG).

Animal Preparation:

-

Surgically implant EEG recording electrodes over the cortex of male Wistar or Sprague-Dawley rats.

-

Implant intravenous catheters for drug administration and blood sampling.

-

Allow for a recovery period after surgery.

Experimental Procedure:

-

Administer the test compound (this compound or remifentanil) via a controlled intravenous infusion.

-

Continuously record the EEG throughout the experiment.

-

Collect serial blood samples to determine the plasma concentration of the drug at different time points.

-

Analyze the EEG signal using quantitative methods, such as power spectral analysis, to measure the opioid-induced slowing of brainwave activity (e.g., an increase in the power of the delta frequency band).

-

Correlate the drug concentration in the blood with the observed EEG effect to generate a concentration-effect relationship.

-

Model the data using a pharmacodynamic model (e.g., the sigmoid Emax model) to determine parameters such as EC₅₀ (the concentration producing 50% of the maximal effect) and Emax (the maximal effect).[1][3][14][15][16][17]

Visualizations

Signaling Pathway

Caption: Simplified µ-opioid receptor signaling pathway.

Experimental Workflow

Caption: Workflow for preclinical evaluation of this compound.

Conclusion

This compound (GR90291) is a critical molecule in the context of the clinical pharmacology of remifentanil. Its discovery as the principal, inactive metabolite of remifentanil was a key finding that supported the development of an opioid with an ultra-short duration of action and a favorable safety profile. The negligible µ-opioid receptor affinity and potency of GR90291 ensure that it does not contribute to the clinical effects of the parent drug, even in scenarios of potential accumulation. For researchers and drug development professionals, an understanding of the properties and history of this compound provides valuable insight into the principles of "soft drug" design and the importance of thorough metabolite profiling in the development of novel therapeutics.

References

- 1. Correlations Between the Opioid System, Imidazoline Receptors, and EEG: An Investigation of Acquired Drug-Seeking Behaviors in Different Environments [mdpi.com]

- 2. Comparative pharmacokinetics and pharmacodynamics of remifentanil, its principle metabolite (GR90291) and alfentanil in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The comparative pharmacodynamics of remifentanil and its metabolite, GR90291, in a rat electroencephalographic model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 5. researchgate.net [researchgate.net]

- 6. US20100048908A1 - Process for Remifentanil Synthesis - Google Patents [patents.google.com]

- 7. apps.dtic.mil [apps.dtic.mil]

- 8. WO2007144391A1 - Process for preparing remifentanil, intermediates thereof, use of said intermediates and processes for their preparation - Google Patents [patents.google.com]

- 9. clinmedjournals.org [clinmedjournals.org]

- 10. benchchem.com [benchchem.com]

- 11. go.drugbank.com [go.drugbank.com]

- 12. Measuring ligand efficacy at the mu-opioid receptor using a conformational biosensor | eLife [elifesciences.org]

- 13. giffordbioscience.com [giffordbioscience.com]

- 14. Opioids cause dissociated states of consciousness in C57BL/6J mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. wujns.edpsciences.org [wujns.edpsciences.org]

- 16. Frontiers | Analyzing EEG data during opium addiction treatment using a fuzzy logic-based machine learning model [frontiersin.org]

- 17. journals.physiology.org [journals.physiology.org]

The Crucial Role of Despropionyl Remifentanil in Opioid Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the pivotal role of Despropionyl Remifentanil as a key intermediate in the synthesis of the potent, short-acting opioid analgesic, Remifentanil. This document provides a comprehensive overview of the synthetic pathways, detailed experimental protocols, and the underlying pharmacology of Remifentanil, tailored for professionals in the fields of chemical synthesis and drug development.

Introduction to Remifentanil and its Synthesis

Remifentanil, a potent µ-opioid receptor agonist, is widely utilized in clinical settings for its rapid onset and offset of action, allowing for precise control of analgesia and anesthesia.[1] Its unique pharmacokinetic profile is attributed to its ester linkage, which is rapidly hydrolyzed by non-specific tissue and plasma esterases.[2] The synthesis of Remifentanil is a multi-step process, often involving the formation of a 4-anilidopiperidine core structure. This compound emerges as a critical penultimate intermediate in several synthetic routes, representing the fully elaborated piperidine (B6355638) ring system, poised for the final acylation step to yield the active pharmaceutical ingredient.

Chemical and Physical Properties of this compound

This compound, also known as methyl 4-(phenylamino)-1-(3-methoxy-3-oxopropyl)piperidine-4-carboxylate, is a key precursor in the synthesis of Remifentanil.[3] Its chemical and physical properties are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 938184-95-3 | [3][4] |

| Molecular Formula | C₁₇H₂₄N₂O₄ | [3][4][5] |

| Molecular Weight | 320.39 g/mol | [4][5] |

| Appearance | Crystalline solid | [3] |

| Purity | ≥98% | [3] |

| Solubility | PBS (pH 7.2): 10 mg/mL | [3] |

| λmax | 245 nm | [3] |

Synthesis of Remifentanil from this compound

The final step in the synthesis of Remifentanil from its immediate precursor, this compound, involves the acylation of the secondary amine of the anilino group with a propionyl moiety. This transformation is typically achieved using an acylating agent such as propionyl chloride or propionic anhydride.

General Reaction Scheme

Caption: General acylation of this compound to Remifentanil.

Detailed Experimental Protocols

The following experimental protocols are derived from patented synthetic processes and technical reports.

Protocol 1: Acylation using Propionyl Chloride in Chloroform (B151607) [6]

-

Reactants:

-

This compound (referred to as "the second intermediate"): 10 g

-

Propionyl chloride: 10 ml

-

Chloroform: 100 ml

-

Methanol (B129727): 10 ml (for quenching)

-

Acetone (B3395972): 150 ml (for crystallization and washing)

-

-

Procedure:

-

Dissolve this compound (10 g) in chloroform (100 ml).

-

Add propionyl chloride (10 ml) to the solution.

-

Stir the solution at 60°C for 8 hours.

-

Cool the reaction mixture to room temperature.

-

Add methanol (10 ml) and stir for 15 minutes at room temperature to quench excess propionyl chloride.

-

Concentrate the solution to an oil or solid.

-

Add acetone (100 ml) and stir at room temperature for 30 minutes to induce crystallization.

-

Filter the solid product and wash with acetone (50 ml).

-

The resulting product is crude Remifentanil HCl as a white solid.

-

Protocol 2: Acylation using Propionyl Chloride in 1,2-Dichloroethane (B1671644) [7]

-

Reactants:

-

Precursor amine (similar in structure to this compound): 20.00 g (68.64 mmol)

-

Propionyl chloride: 31.80 g (343.68 mmol)

-

1,2-Dichloroethane: 300 ml

-

-

Procedure:

-

Dissolve the precursor amine (20.00 g) in 1,2-dichloroethane (260 ml) at room temperature under a nitrogen atmosphere.

-

Add a solution of propionyl chloride (31.80 g) in 1,2-dichloroethane (40 ml) dropwise.

-

Rinse the addition funnel with 1,2-dichloroethane (10 ml).

-

Heat the reaction mixture at reflux for 20 hours.

-

Cool the mixture to room temperature and evaporate the volatiles to provide the crude acylated product.

-

Quantitative Data

| Parameter | Protocol 1 | Protocol 2 |

| Starting Material | 10 g of this compound intermediate | 20.00 g of precursor amine |

| Acylating Agent | Propionyl chloride (10 ml) | Propionyl chloride (31.80 g) |

| Solvent | Chloroform (100 ml) | 1,2-Dichloroethane (300 ml) |

| Reaction Temperature | 60°C | Reflux |

| Reaction Time | 8 hours | 20 hours |

| Yield | Not explicitly stated for this step | Not explicitly stated for this step |

Experimental Workflow

The general workflow for the synthesis, workup, and purification of Remifentanil from this compound is illustrated below.

Caption: Experimental workflow for Remifentanil synthesis.

Mechanism of Action: µ-Opioid Receptor Signaling Pathway

Remifentanil exerts its analgesic effects by acting as a selective agonist at µ-opioid receptors, which are G-protein coupled receptors (GPCRs).[8] The activation of these receptors triggers a downstream signaling cascade that ultimately leads to a reduction in neuronal excitability and the inhibition of pain signal transmission.

Caption: µ-Opioid receptor signaling pathway activated by Remifentanil.

Upon binding of Remifentanil to the µ-opioid receptor, the associated inhibitory G-protein (Gi/o) is activated. This activation leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular concentrations of cyclic AMP (cAMP).[8] Simultaneously, the activated G-protein modulates ion channel activity by activating inwardly rectifying potassium (K+) channels and inhibiting voltage-gated calcium (Ca2+) channels.[4] The efflux of K+ leads to hyperpolarization of the neuronal membrane, while the reduced influx of Ca2+ inhibits the release of nociceptive neurotransmitters. Together, these actions decrease neuronal excitability and suppress the transmission of pain signals, resulting in potent analgesia.

Conclusion

This compound is a fundamentally important intermediate in the chemical synthesis of Remifentanil. The acylation of this precursor is a critical final step that yields the potent analgesic. Understanding the detailed experimental protocols and the underlying pharmacology of Remifentanil's interaction with the µ-opioid receptor is essential for researchers and professionals involved in the development and manufacturing of opioid-based therapeutics. The information presented in this guide provides a solid foundation for further research and process optimization in this field.

References

- 1. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 2. researchgate.net [researchgate.net]

- 3. pnas.org [pnas.org]

- 4. researchgate.net [researchgate.net]

- 5. µ-opioid receptor [biology.kenyon.edu]

- 6. US20100048908A1 - Process for Remifentanil Synthesis - Google Patents [patents.google.com]

- 7. apps.dtic.mil [apps.dtic.mil]

- 8. wjgnet.com [wjgnet.com]

Preliminary Investigation of Despropionyl Remifentanil Pharmacology: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Despropionyl Remifentanil, also known as Remifentanil acid or by its developmental codes GI90291 and GR90291, is the primary and pharmacologically much less active metabolite of the potent, short-acting synthetic opioid, Remifentanil. This technical guide provides a preliminary investigation into the pharmacology of this compound, summarizing its mechanism of action, pharmacokinetic profile, and pharmacodynamic effects. The information is compiled from preclinical and clinical studies to offer a comprehensive overview for researchers, scientists, and drug development professionals. All quantitative data are presented in structured tables for comparative analysis, and key experimental protocols are detailed. Visual diagrams of signaling pathways, experimental workflows, and metabolic processes are provided to enhance understanding.

Introduction

Remifentanil is a potent µ-opioid receptor agonist characterized by its rapid onset and offset of action, a profile attributed to its rapid hydrolysis by non-specific esterases in blood and tissues.[1][2] This metabolic pathway leads to the formation of its principal metabolite, this compound (GI90291).[3][4] Understanding the pharmacological properties of this metabolite is crucial for a complete comprehension of Remifentanil's clinical profile, particularly regarding its contribution, or lack thereof, to the overall opioid effect and potential for accumulation in specific patient populations. This guide synthesizes the available preliminary data on the pharmacology of this compound.

Mechanism of Action

This compound is a weak agonist at the µ-opioid receptor.[5] Its significantly lower potency compared to the parent compound, Remifentanil, is attributed to a reduced affinity for the µ-opioid receptor.[5] Upon binding to the µ-opioid receptor, a G-protein coupled receptor (GPCR), it is expected to initiate the canonical G-protein signaling cascade, leading to the inhibition of adenylyl cyclase, a decrease in intracellular cyclic AMP (cAMP), and modulation of ion channel activity. However, its efficacy in activating this pathway is substantially lower than that of Remifentanil.

Mu-Opioid Receptor Signaling Pathway

The binding of an agonist like this compound to the µ-opioid receptor triggers a conformational change in the receptor, leading to the activation of intracellular heterotrimeric G-proteins (Gi/o). The activated G-protein dissociates into its Gα and Gβγ subunits, which in turn modulate downstream effectors.

References

- 1. mdpi.com [mdpi.com]

- 2. Pharmacokinetics of Remifentanil in Chinese Patients Undergoing Elective Surgery [jcps.bjmu.edu.cn]

- 3. go.drugbank.com [go.drugbank.com]

- 4. The comparative pharmacodynamics of remifentanil and its metabolite, GR90291, in a rat electroencephalographic model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Pharmacokinetics of remifentanil (GI87084B) and its major metabolite (GI90291) in patients undergoing elective inpatient surgery - PubMed [pubmed.ncbi.nlm.nih.gov]

Despropionyl Remifentanil: A Technical Overview for Researchers

Abstract: This document provides a comprehensive technical guide on Despropionyl Remifentanil, a key precursor in the synthesis of the potent, short-acting opioid analgesic, Remifentanil.[1][2] This guide details its fundamental molecular and chemical properties, its role in synthetic pathways, and the metabolic fate of its parent compound, Remifentanil. The information is tailored for researchers, scientists, and professionals engaged in drug development and forensic analysis.

Core Molecular and Physical Data

This compound, identified by CAS Number 938184-95-3, serves as an analytical reference standard in laboratory settings.[3] Its chemical and physical properties are summarized below for clarity and comparative analysis.

| Property | Value | Reference |

| Molecular Formula | C₁₇H₂₄N₂O₄ | [3][4][5] |

| Molecular Weight | 320.4 g/mol | [3][5] |

| Exact Mass | 320.17360725 Da | [5] |

| IUPAC Name | methyl 4-anilino-1-(3-methoxy-3-oxopropyl)piperidine-4-carboxylate | [5] |

| Formulation | Crystalline solid | [3] |

| Purity | ≥98% | [3] |

| Solubility | PBS (pH 7.2): 10mg/mL | [3] |

| λmax | 245 nm | [3] |

Role as a Synthetic Precursor

This compound is primarily recognized as a precursor in the chemical synthesis of Remifentanil.[3] The synthesis process is a critical area of study for pharmaceutical development and for forensic analysis to identify potential illicit manufacturing routes.

Logical Synthesis Workflow

The following diagram illustrates the logical progression from the precursor to the final active pharmaceutical ingredient.

Caption: Logical workflow for the synthesis of Remifentanil from its precursor.

Metabolism of the Parent Compound: Remifentanil

Understanding the metabolic pathway of Remifentanil is crucial for comprehending its ultra-short duration of action. Unlike many opioids that undergo hepatic metabolism, Remifentanil is rapidly hydrolyzed by non-specific esterases present in blood and tissues.[6][7][8] This unique metabolic route results in the formation of an inactive carboxylic acid metabolite, Remifentanil acid (GI90291).[6][9]

The rapid clearance and short context-sensitive half-time of approximately 3-5 minutes are direct consequences of this efficient metabolic pathway.[7][10]

Metabolic Pathway of Remifentanil

The diagram below outlines the primary metabolic transformation of Remifentanil.

Caption: Primary metabolic pathway of Remifentanil.

Experimental Protocol: A Note on Synthesis

Detailed, step-by-step experimental protocols for the synthesis of controlled substances like Remifentanil are not publicly disseminated to prevent illicit manufacturing. However, the general chemical transformation involves the acylation of the secondary amine in this compound with a propionylating agent. This reaction adds the N-propionyl group, which is characteristic of Remifentanil's structure and essential for its pharmacological activity. The subsequent steps would involve purification and isolation of the final product to meet pharmaceutical-grade standards. Researchers in licensed facilities would develop specific protocols based on established principles of organic synthesis, optimizing reaction conditions, solvent systems, and purification techniques.

Conclusion

This compound is a compound of significant interest primarily due to its role as a direct precursor to Remifentanil. Its well-defined molecular formula and weight are foundational data points for its identification and quantification. For researchers and drug development professionals, understanding its place in the synthesis of Remifentanil, alongside the unique metabolic profile of the final active drug, is essential for both pharmaceutical innovation and the control of scheduled substances.

References

- 1. This compound - Labchem Catalog [dev.labchem.com.my]

- 2. This compound - Cayman Chemical Forensics [bioscience.co.uk]

- 3. caymanchem.com [caymanchem.com]

- 4. clearsynth.com [clearsynth.com]

- 5. This compound | C17H24N2O4 | CID 16739772 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. clinmedjournals.org [clinmedjournals.org]

- 7. Remifentanil pharmacokinetics and pharmacodynamics. A preliminary appraisal - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Remifentanil - Wikipedia [en.wikipedia.org]

- 9. researchgate.net [researchgate.net]

- 10. Target-controlled infusion of remifentanil with propofol or desflurane under bispectral index guidance: quality of anesthesia and recovery profile - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physical and Chemical Characteristics of Despropionyl Remifentanil

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Despropionyl Remifentanil is primarily recognized as a crucial analytical reference standard and a key precursor in the synthesis of Remifentanil, a potent, ultra-short-acting synthetic opioid analgesic.[1][2] Its well-defined physical and chemical properties are essential for its role in forensic applications, quality control during drug manufacturing, and research into opioid synthesis pathways. This document provides a comprehensive overview of its known characteristics, analytical methodologies for its detection, and its relationship to the pharmacologically active compound, Remifentanil.

Core Physical and Chemical Properties

This compound is a crystalline solid at room temperature.[1][3] Its identity and purity are confirmed through a range of physicochemical parameters. The hydrochloride salt form is also commercially available.[4]

Table 1: Physical and Chemical Data for this compound

| Property | Value | Source(s) |

| IUPAC Name | methyl 4-anilino-1-(3-methoxy-3-oxopropyl)piperidine-4-carboxylate | [5] |

| Alternate Name | 4-(methoxycarbonyl)-4-(phenylamino)-1-piperidinepropanoic acid, methyl ester | [1] |

| CAS Number | 938184-95-3 | [1][5][6] |

| Chemical Formula | C₁₇H₂₄N₂O₄ | [1][5][6] |

| Molecular Weight | 320.4 g/mol (Free Base) | [1][5] |

| Appearance | Crystalline Solid | [1][3] |

| Solubility | 10 mg/mL in PBS (pH 7.2) | [1][3] |

| pKa (Predicted) | 6.99 ± 0.10 | [3] |

| Boiling Point (Predicted) | 448.1 ± 45.0 °C | [3] |

| Density (Predicted) | 1.175 ± 0.06 g/cm³ | [3] |

| UV λmax | 245 nm | [1] |

| InChI Key | ROSYUMIMEUYKDL-UHFFFAOYSA-N | [5] |

Role in Chemical Synthesis

The primary significance of this compound lies in its role as a direct precursor in the synthesis of Remifentanil.[1] The synthesis pathway generally involves the derivatization of a piperidone core structure. This compound represents a key intermediate that undergoes N-acylation (propionylation of the anilide nitrogen) to yield the final active pharmaceutical ingredient, Remifentanil.[7]

Caption: Synthetic pathway from a piperidone derivative to Remifentanil, highlighting the role of this compound.

Analytical Methodologies

Accurate detection and quantification of this compound are critical for forensic analysis and quality assurance in pharmaceutical manufacturing. Standard analytical techniques include gas chromatography-mass spectrometry (GC-MS) and high-performance liquid chromatography-time of flight (HPLC-TOF) mass spectrometry.[8]

References

- 1. caymanchem.com [caymanchem.com]

- 2. This compound - Cayman Chemical Forensics [bioscience.co.uk]

- 3. This compound CAS#: 938184-95-3 [m.chemicalbook.com]

- 4. sigmaaldrich.com [sigmaaldrich.com]

- 5. This compound | C17H24N2O4 | CID 16739772 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. clearsynth.com [clearsynth.com]

- 7. acs.fchpt.stuba.sk [acs.fchpt.stuba.sk]

- 8. policija.si [policija.si]

Methodological & Application

Application Notes & Protocols for the Analytical Method Development of Despropionyl Remifentanil

For Researchers, Scientists, and Drug Development Professionals

Introduction

Despropionyl Remifentanil, also known as Remifentanil acid, is the primary and inactive metabolite of the potent, short-acting synthetic opioid, Remifentanil. The rapid hydrolysis of Remifentanil to this compound by non-specific esterases in blood and tissue necessitates reliable and sensitive analytical methods to study the pharmacokinetics of the parent drug and its metabolite.[1][2][3] The accurate quantification of this compound is crucial for understanding the metabolic profile and clearance of Remifentanil, particularly in clinical settings and toxicological investigations.[2][4][5]

These application notes provide a comprehensive overview of the analytical methodologies for the determination of this compound in biological matrices, primarily focusing on Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), which is the most widely used technique due to its high sensitivity and specificity.[1][6][7][8] High-Performance Liquid Chromatography (HPLC) with UV detection and Gas Chromatography-Mass Spectrometry (GC-MS) have also been employed.[9][10][11]

Metabolic Pathway of Remifentanil

Remifentanil is rapidly metabolized through the hydrolysis of its propanoate methyl ester group by tissue and plasma esterases, forming this compound (Remifentanil acid). This metabolic conversion is the primary clearance mechanism for Remifentanil.

Metabolic conversion of Remifentanil.

Analytical Methodologies

The primary challenge in the analysis of Remifentanil and this compound is the in-vitro instability of Remifentanil, which rapidly hydrolyzes to this compound.[1][6] Therefore, immediate sample stabilization is critical. This is typically achieved by collecting blood samples in tubes containing an esterase inhibitor, such as citric acid or formic acid, and placing them on ice.[1][3][9][10]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the preferred method for the quantification of this compound due to its superior sensitivity, selectivity, and speed.[1][7][8][12]

Sample Preparation Protocol (Protein Precipitation):

A simple and rapid protein precipitation method is commonly used for sample preparation.[1][7]

-

Sample Collection: Collect whole blood in EDTA tubes containing an acid stabilizer (e.g., 1.5 µL of formic acid per mL of plasma or 20 µL of 50% citric acid per mL of blood).[1][9] Immediately place the tubes in an ice water bath.

-

Plasma Separation: Centrifuge the blood samples to separate the plasma.

-

Protein Precipitation: To a small volume of plasma (e.g., 20 µL), add a precipitating agent such as acetonitrile (B52724) (e.g., 100 µL).[7][13]

-

Vortexing and Centrifugation: Vortex the mixture to ensure thorough mixing and then centrifuge to pellet the precipitated proteins.

-

Supernatant Transfer: Carefully transfer the supernatant to a clean vial for LC-MS/MS analysis.

Experimental Workflow for LC-MS/MS Analysis:

LC-MS/MS analytical workflow.

Chromatographic and Mass Spectrometric Conditions:

| Parameter | Typical Conditions |

| LC Column | C18 or Phenyl-Hexyl column (e.g., Agilent Poroshell 120 EC-C18, 4.6 x 50 mm, 2.7 µm; Raptor biphenyl, 150.0 mm x 3.0 mm, 2.7 µm)[4][5][7][13] |

| Mobile Phase | A: Water with 0.1% formic acid and/or ammonium (B1175870) formate. B: Acetonitrile or Methanol (B129727) with 0.1% formic acid.[4][7][14][15] |

| Elution | Isocratic or gradient elution.[2][13] |

| Flow Rate | 0.4 - 0.5 mL/min.[2][13] |

| Injection Volume | 2 - 15 µL.[16][17] |

| Ionization Mode | Electrospray Ionization Positive (ESI+).[6][7] |

| Detection Mode | Multiple Reaction Monitoring (MRM).[6] |

| MRM Transition | This compound: Specific precursor and product ions need to be determined empirically. For Remifentanil (as a reference): m/z 377.10 → 113.20.[7] |

Quantitative Data Summary for LC-MS/MS Methods:

| Parameter | Reported Values for Remifentanil (as a proxy for this compound analysis) | Reference |

| Linearity Range | 0.05 - 50 ng/mL; 0.20 - 250 ng/mL | [1][6][7] |

| Lower Limit of Quantification (LLOQ) | 0.05 ng/mL; 0.15 ng/mL; 0.100 - 0.500 ng/mL | [4][6][7] |

| Intra-assay Precision (%CV) | < 10.5% | [10][11] |

| Inter-assay Precision (%CV) | < 11.5% | [10][11] |

| Accuracy/Bias | < 20% | [4] |

| Recovery | 64 - 97% | [4] |

High-Performance Liquid Chromatography (HPLC) with UV Detection

While less sensitive than LC-MS/MS, HPLC-UV can be employed for the analysis of this compound, particularly at higher concentrations.

Sample Preparation Protocol (Liquid-Liquid Extraction):

-

Sample Collection and Stabilization: As described for the LC-MS/MS method.[9]

-

Extraction: Perform a liquid-liquid extraction of the chilled blood sample at pH 7.4 with an organic solvent like butyl chloride.[9]

-

Back-Extraction: Back-extract the analyte into an acidic solution (e.g., 0.01 M HCl).[9]

-

Analysis: Inject the aqueous layer into the HPLC system.

Chromatographic Conditions:

| Parameter | Typical Conditions | Reference |

| LC Column | Zorbax SB-CN, 4.6 x 250 mm | [9] |

| Mobile Phase | 7% acetonitrile - 14% methanol in phosphate (B84403) buffer (0.03 M; pH 3.0) | [9] |

| Detection | UV at 210 nm | [9] |

| Internal Standard | An ethyl analogue of the drug can be used. | [9] |

Quantitative Data Summary for HPLC-UV Method (for Remifentanil):

| Parameter | Reported Values | Reference |

| Linearity Range (Human Blood) | 1 - 200 ng/mL | [9] |

| Linearity Range (Dog Blood) | 10 - 135 ng/mL | [9] |

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is another technique that has been utilized for the analysis of Remifentanil and can be adapted for this compound, likely requiring derivatization to improve volatility.

Sample Preparation and Analysis:

GC-MS Conditions (for Remifentanil):

| Parameter | Reported Values | Reference |

| Detection (m/z) | Remifentanil: 168; Fentanyl (IS): 245 | [10][11] |

| Retention Time | Remifentanil: 5 min 45 s; Fentanyl (IS): 6 min 51 s | [10][11] |

| Linearity (R²) | 0.998 | [10][11] |

| Intra-assay CV | 10.5% | [10][11] |

| Inter-assay CV | 11.5% | [10][11] |

Conclusion

The analytical method of choice for this compound is LC-MS/MS due to its high sensitivity and specificity, which are crucial for pharmacokinetic and toxicological studies where concentrations can be low. Proper sample handling, including immediate stabilization with an acid and cooling, is paramount to prevent the ex-vivo hydrolysis of Remifentanil and ensure accurate quantification of its metabolite. The provided protocols and data serve as a comprehensive guide for researchers and scientists in the development and validation of robust analytical methods for this compound.

References

- 1. Analysis of remifentanil with liquid chromatography-tandem mass spectrometry and an extensive stability investigation in EDTA whole blood and acidified EDTA plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. academic.oup.com [academic.oup.com]

- 4. LC-MS/MS-Based Method for the Multiplex Detection of 24 Fentanyl Analogues and Metabolites in Whole Blood at Sub ng mL–1 Concentrations - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. Review of analytical methods for screening and quantification of fentanyl analogs and novel synthetic opioids in biological specimens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Determination of remifentanil in human and dog blood by HPLC with UV detection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. discovery.lsbu.ac.uk [discovery.lsbu.ac.uk]

- 12. documents.thermofisher.com [documents.thermofisher.com]

- 13. researchgate.net [researchgate.net]

- 14. Separation of Remifentanil hydrochloride on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 15. policija.si [policija.si]

- 16. agilent.com [agilent.com]

- 17. documents.thermofisher.com [documents.thermofisher.com]

Application Note: Identification of Despropionyl Remifentanil using Gas Chromatography-Mass Spectrometry (GC-MS)

Abstract

This application note provides a detailed protocol for the identification and analysis of Despropionyl Remifentanil (Remifentanil acid), the primary metabolite of the potent synthetic opioid Remifentanil, using Gas Chromatography-Mass Spectrometry (GC-MS). The methodologies outlined are intended for researchers, scientists, and drug development professionals. This document includes comprehensive procedures for sample preparation from biological matrices, GC-MS instrumentation parameters, and data analysis. Quantitative data is presented in tabular format for clarity, and experimental workflows are visualized using diagrams created with Graphviz (DOT language).

Introduction

Remifentanil is a potent, short-acting synthetic opioid analgesic. It is rapidly metabolized in the body by non-specific esterases in blood and tissue to this compound (Remifentanil acid), its inactive carboxylic acid metabolite. The detection and identification of this metabolite are crucial in clinical and forensic toxicology to confirm the administration of Remifentanil. Gas Chromatography-Mass Spectrometry (GC-MS) is a robust and widely used analytical technique for the sensitive and specific identification of drug metabolites.[1][2] Due to the polar nature of this compound, a derivatization step is typically required to increase its volatility for GC-MS analysis.[3][4]

Experimental Protocols

Sample Preparation from Biological Matrices (Urine/Plasma)

This protocol describes a solid-phase extraction (SPE) method for the isolation of this compound from biological fluids, followed by derivatization.

2.1.1. Materials and Reagents

-

Methanol (HPLC grade)

-

Deionized water

-

100 mM Sodium phosphate (B84403) buffer (pH 6.0)

-

0.1 M Hydrochloric acid

-

Dichloromethane/Isopropanol/Ammonium Hydroxide (78:20:2, v/v/v) elution solvent

-

Dimethylformamide (DMF)

-

Nitrogen gas

-

N,O-bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane (BSTFA + 1% TMCS)

-

Solid-Phase Extraction (SPE) columns (e.g., Clean-Screen #ZSDAU-020 or equivalent)

-

Vortex mixer

-

Centrifuge

-

Sample concentrator/evaporator

-

Heating block

2.1.2. Solid-Phase Extraction (SPE) Procedure [3]

-

Column Conditioning: Condition the SPE column by sequentially adding 2 mL of methanol, 5 mL of deionized water, and 2 mL of 100 mM sodium phosphate buffer (pH 6.0).

-

Sample Loading: To 1-5 mL of the biological sample (e.g., urine), add 2 mL of 100 mM sodium phosphate buffer (pH 6.0) and vortex. Load the buffered sample onto the conditioned SPE column.

-

Column Washing: Wash the column sequentially with 3 mL of deionized water, 1 mL of 0.1 M hydrochloric acid, and 3 mL of methanol.

-

Analyte Elution: Elute the drug metabolites with 2 mL of the dichloromethane/isopropanol/NH4OH (78:20:2, v/v/v) mixture.

-

Solvent Evaporation: Add 15 µL of DMF as a "keeper solvent" to the eluent. Evaporate the eluent to dryness at approximately 40°C under a gentle stream of nitrogen gas.

-

Sample Reconstitution: Resuspend the dried residue in 200 µL of dichloromethane, transfer to an autosampler vial with a micro-insert, and evaporate to dryness again under the same conditions.

2.1.3. Derivatization [3]

-

To the dried sample residue in the autosampler vial, add 40 µL of BSTFA + 1% TMCS.

-

Vortex the vial briefly to ensure complete dissolution of the residue.

-

Incubate the vial at 70°C for 30 minutes to facilitate the formation of the trimethylsilyl (B98337) (TMS) derivative of this compound.

-

After incubation, the sample is ready for GC-MS analysis.

GC-MS Instrumentation and Parameters

The following table summarizes typical GC-MS parameters for the analysis of the TMS-derivative of this compound. Optimization may be required based on the specific instrument.[3]

| Parameter | Value |

| Gas Chromatograph | |

| Column | DB-5MS (5% phenyl-95% methylpolysiloxane), 30 m x 0.25 mm i.d., 0.25 µm film thickness |

| Injector Temperature | 250°C |

| Carrier Gas | Helium |

| Flow Rate | (Not specified, typically 1 mL/min) |

| Oven Program | (A temperature program should be developed to separate the analyte from matrix components) |

| Mass Spectrometer | |

| Ionization Mode | Electron Impact (EI) |

| Scan Range | m/z 50-550 |

| Scan Rate | 1.53 scans/s |

| Selected Ion Monitoring (SIM) | For quantitative experiments, monitor the ions listed in Table 2. |

Data Presentation

Retention Time Data

The retention times for Remifentanil and the TMS-derivative of this compound under the specified chromatographic conditions are presented below.

| Compound | Retention Time (min) |

| Remifentanil | 13.6[3] |

| This compound-TMS derivative | 14.1[3] |

Mass Spectrometry Data

The characteristic mass-to-charge ratios (m/z) for the TMS-derivative of this compound are crucial for its unambiguous identification.

| Compound | Characteristic m/z Ions for SIM |

| This compound-TMS derivative | 377, 303, 285, 270, 226[3] |

Mandatory Visualizations

Metabolic Pathway of Remifentanil

The primary metabolic pathway of Remifentanil involves the hydrolysis of the methyl ester group to form the inactive carboxylic acid metabolite, this compound.

References

Application Notes and Protocols for the Development of a Stability-Indicating Assay for Despropionyl Remifentanil

Introduction

Despropionyl Remifentanil is a known precursor in the synthesis of Remifentanil, a potent, short-acting synthetic opioid analgesic.[1][2] Ensuring the stability of active pharmaceutical ingredients (APIs) and their precursors is a critical aspect of drug development and manufacturing. A stability-indicating assay is a validated analytical procedure that can accurately and precisely measure the concentration of the intact active substance, free from interference from any degradation products, process impurities, or other excipients. The purpose of such an assay is to provide evidence on how the quality of a substance varies with time under the influence of environmental factors such as temperature, humidity, and light.[3][4][5]

This document provides a detailed protocol for the development of a stability-indicating assay for this compound. The methodology is based on the principles outlined in the International Council for Harmonisation (ICH) guidelines for stability testing.[3][4][6] The protocol includes a forced degradation study to identify potential degradation pathways and to demonstrate the specificity of the analytical method.[7][8]

1. Materials and Reagents

-

This compound reference standard

-

Hydrochloric acid (HCl), 0.1 N and 1 N

-

Sodium hydroxide (B78521) (NaOH), 0.1 N and 1 N

-

Hydrogen peroxide (H₂O₂), 3% (v/v)

-

Acetonitrile (ACN), HPLC grade

-

Methanol (B129727) (MeOH), HPLC grade

-

Ammonium formate (B1220265), analytical grade

-

Formic acid, analytical grade

-

Water, HPLC grade

-

Phosphate buffered saline (PBS), pH 7.2

2. Equipment

-

High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography (UPLC) system with a photodiode array (PDA) or UV detector.

-

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) system for identification of degradation products.[9][10][11]

-

pH meter

-

Analytical balance

-

Volumetric flasks and pipettes

-

Temperature-controlled oven

-

Photostability chamber

-

Water bath

3. Experimental Protocols

3.1. Preparation of Solutions

-

Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of a suitable solvent (e.g., methanol or a mixture of water and acetonitrile).

-

Working Standard Solution (100 µg/mL): Dilute 1 mL of the standard stock solution to 10 mL with the mobile phase.

-

Forced Degradation Sample Preparation: For each stress condition, prepare a solution of this compound at a concentration of 1 mg/mL in the respective stress agent.

3.2. Chromatographic Conditions

The following chromatographic conditions are a starting point and may require optimization:

| Parameter | Condition |

| Column | Reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.7 µm) |

| Mobile Phase A | 10 mM Ammonium formate in water with 0.1% formic acid |

| Mobile Phase B | 0.1% Formic acid in acetonitrile |

| Gradient Elution | Start with a low percentage of Mobile Phase B, ramp up to a high percentage to elute the analyte and any degradation products, then return to initial conditions for re-equilibration. A typical gradient might be 10-90% B over 10 minutes. |

| Flow Rate | 0.3 mL/min |

| Column Temperature | 40°C |

| Detection Wavelength | 245 nm (based on reported λmax)[1] or PDA detection to monitor peak purity |

| Injection Volume | 5 µL |

3.3. Forced Degradation Study

The objective of the forced degradation study is to generate degradation products to demonstrate the specificity of the analytical method. The goal is to achieve 5-20% degradation of the active substance.[8]

-

Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 N HCl. Heat at 80°C for 24 hours.[12] Neutralize the solution with an equivalent amount of 0.1 N NaOH before analysis.

-

Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 N NaOH. Keep at room temperature for 24 hours. Neutralize the solution with an equivalent amount of 0.1 N HCl before analysis.

-

Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours.

-

Thermal Degradation: Expose the solid this compound powder to 105°C in a temperature-controlled oven for 48 hours. Dissolve the stressed powder in the solvent to the target concentration before analysis.

-

Photolytic Degradation: Expose the solid this compound powder and a solution of the substance to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[13]

A control sample (unstressed) should be analyzed alongside the stressed samples.

4. Data Presentation

The results of the forced degradation study should be summarized in a table to facilitate comparison.

| Stress Condition | Treatment Time (hours) | Treatment Temperature (°C) | % Assay of this compound | % Degradation | Number of Degradation Products | Retention Time (min) of Major Degradation Products |

| Control | N/A | N/A | 100 | 0 | 0 | N/A |

| 0.1 N HCl | 24 | 80 | ||||

| 0.1 N NaOH | 24 | Room Temp | ||||

| 3% H₂O₂ | 24 | Room Temp | ||||

| Thermal (Solid) | 48 | 105 | ||||

| Photolytic (Solid) | As per ICH Q1B | As per ICH Q1B | ||||

| Photolytic (Solution) | As per ICH Q1B | As per ICH Q1B |

5. Visualization of Workflows

Caption: Workflow for the development of a stability-indicating assay.

Caption: Workflow for the forced degradation study.

6. Method Validation

Once the method has been developed and shown to be specific, it must be validated according to ICH Q2(R1) guidelines. The validation parameters include:

-

Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present. This is demonstrated through the forced degradation study.

-

Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. A minimum of five concentrations should be used.

-

Range: The interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with suitable precision, accuracy, and linearity.

-

Accuracy: The closeness of the test results obtained by the method to the true value. This is often assessed by recovery studies.

-

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).

-

Detection Limit (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

-

Quantitation Limit (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

-

Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

This application note provides a comprehensive framework for the development and validation of a stability-indicating assay for this compound. The successful implementation of this protocol will result in a reliable analytical method that can be used for the quality control and stability assessment of this substance, ensuring its suitability for its intended purpose in the synthesis of Remifentanil. The forced degradation studies are essential for understanding the degradation pathways and for ensuring the specificity of the analytical method.[7][13]

References

- 1. caymanchem.com [caymanchem.com]

- 2. This compound - Labchem Catalog [dev.labchem.com.my]

- 3. database.ich.org [database.ich.org]

- 4. snscourseware.org [snscourseware.org]

- 5. ICH Q1 guideline on stability testing of drug substances and drug products | European Medicines Agency (EMA) [ema.europa.eu]

- 6. ICH Official web site : ICH [ich.org]

- 7. acdlabs.com [acdlabs.com]

- 8. q1scientific.com [q1scientific.com]

- 9. Identification of fentanyl, alfentanil, sufentanil, remifentanil and their major metabolites in human urine by liquid chromatography/tandem mass spectrometry for doping control purposes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. LC-MS/MS-Based Method for the Multiplex Detection of 24 Fentanyl Analogues and Metabolites in Whole Blood at Sub ng mL–1 Concentrations - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. researchgate.net [researchgate.net]

- 13. onyxipca.com [onyxipca.com]

Application Notes and Protocols for Despropionyl Remifentanil Analysis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Despropionyl Remifentanil, also known as Remifentanil acid or GR90291, is the primary and significantly less potent metabolite of the potent, short-acting synthetic opioid, Remifentanil.[1][2] The rapid hydrolysis of Remifentanil by non-specific esterases in blood and tissues necessitates accurate and reliable analytical methods to distinguish between the parent drug and its metabolite for pharmacokinetic, pharmacodynamic, and forensic studies.[1][2][3] Effective sample preparation is a critical prerequisite for achieving the sensitivity and specificity required for the quantification of this compound in biological matrices.

This document provides detailed application notes and protocols for the most common sample preparation techniques employed for this compound analysis, including Solid-Phase Extraction (SPE), Liquid-Liquid Extraction (LLE), and Protein Precipitation. These methods are essential for removing interfering endogenous substances from complex biological samples such as plasma, blood, and urine prior to analysis by techniques like Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Sample Stability Considerations

Due to the rapid enzymatic and chemical hydrolysis of Remifentanil to this compound, proper sample collection and handling are paramount to prevent artifactual formation of the metabolite during and after sample collection.[4] To minimize in-vitro hydrolysis, it is recommended to collect blood samples in tubes containing a preservative such as formic acid.[4] Immediate cooling and centrifugation of samples, followed by storage at low temperatures (e.g., -20°C or below), are also crucial steps to ensure sample integrity.

Sample Preparation Techniques

The choice of sample preparation technique depends on the biological matrix, the required limit of quantification, and the analytical instrumentation available. The following sections detail the protocols for the most widely used methods.

Solid-Phase Extraction (SPE)

Solid-Phase Extraction is a highly effective and commonly used technique for the cleanup and concentration of analytes from complex matrices. It offers high recovery and cleaner extracts compared to other methods.[1][5][6][7]

This protocol is adapted from a method for the analysis of Remifentanil and its metabolites in equine urine.[1]

Materials:

-

SPE Columns (e.g., Clean-screen #ZSDAU-020 or equivalent)

-

Deionized Water

-

100mM Sodium Phosphate (B84403) Buffer (pH 6.0)

-

0.1M Hydrochloric Acid

-

Elution Solvent: Dichloromethane/Isopropanol/Ammonium Hydroxide (78:20:2, v/v/v)

-

Nitrogen evaporator

-

Centrifuge

Procedure:

-

Sample Pre-treatment: To facilitate passage through the SPE column, sonicate urine samples. Keep samples on ice during sonication.[1]

-

Column Conditioning:

-

Add 2 mL of methanol to the SPE column.

-

Add 5 mL of deionized water.

-

Add 2 mL of 100mM sodium phosphate buffer (pH 6.0).[1]

-

-

Sample Loading:

-

Buffer 5 mL of the sonicated urine sample with 2 mL of 100mM sodium phosphate buffer.

-

Load the buffered sample onto the conditioned SPE column.

-

-

Column Washing:

-

Wash the column sequentially with 3 mL of deionized water.

-

Wash with 1 mL of 0.1M hydrochloric acid.

-

Wash with 3 mL of methanol.[1]

-

-

Elution:

-

Elute the analytes with 2 mL of the elution solvent (dichloromethane/isopropanol/NH4OH).[1]

-

-

Evaporation and Reconstitution:

-

Evaporate the eluent to dryness under a stream of nitrogen gas at approximately 40°C.[1]

-

Reconstitute the residue in a suitable solvent for the analytical instrument (e.g., mobile phase).

-

References

- 1. uknowledge.uky.edu [uknowledge.uky.edu]

- 2. Pharmacokinetics of remifentanil (GI87084B) and its major metabolite (GI90291) in patients undergoing elective inpatient surgery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Identification of fentanyl, alfentanil, sufentanil, remifentanil and their major metabolites in human urine by liquid chromatography/tandem mass spectrometry for doping control purposes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Comparison of Two Automated Solid Phase Extractions for the Detection of Ten Fentanyl Analogs and Metabolites in Human Urine Using Liquid Chromatography Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Solid-Phase Extraction Combined with UHPLC-MS/MS Method for Determination of Remifentanil in Human Whole Blood | Semantic Scholar [semanticscholar.org]

Application Notes and Protocols for the Analytical Profiling of Despropionyl Remifentanil Impurity

Introduction

Remifentanil is a potent, ultra-short-acting synthetic opioid analgesic used for anesthesia and pain relief during surgery.[1][2] The control of impurities in active pharmaceutical ingredients (APIs) like Remifentanil is a critical issue for healthcare manufacturing, mandated by regulatory bodies such as the FDA and the International Council for Harmonisation (ICH) to ensure the safety and efficacy of drug products.[3][4] Impurities can arise during the synthesis, purification, and storage of the drug substance.

Despropionyl Remifentanil, chemically known as methyl 1-(3-methoxy-3-oxopropyl)-4-(phenylamino)piperidine-4-carboxylate, is recognized as a process-related impurity, often serving as a precursor in the final step of Remifentanil synthesis.[5][6][7] Its presence in the final API must be carefully monitored and quantified. This document provides detailed application notes and protocols for the analytical techniques used to profile and quantify the this compound impurity.

High-Performance Liquid Chromatography (HPLC) for Impurity Profiling

Application Note:

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation, identification, and quantification of impurities in pharmaceutical products.[8][9] For Remifentanil, a reversed-phase HPLC method can effectively separate this compound from the active ingredient and other related substances. The method's specificity and sensitivity are crucial for ensuring that impurity levels are below the thresholds defined by regulatory guidelines.[4][10]

Experimental Protocol:

This protocol is adapted from established methods for analyzing Remifentanil and its related substances.[11][12]

1.1. Instrumentation:

-

HPLC System with a quaternary or binary pump

-

Autosampler

-

Column Thermostat

-

UV-Vis or Photodiode Array (PDA) Detector

1.2. Chromatographic Conditions:

| Parameter | Condition |

| Column | Waters X-Terra RP18 (150 x 4.6 mm, 3.5 µm) or equivalent |

| Mobile Phase A | 770 mg of ammonium (B1175870) acetate (B1210297) in 1000 mL of water, pH adjusted to 9.0 with ammonia.[12] |

| Mobile Phase B | HPLC Grade Acetonitrile.[12] |

| Gradient Profile | Time (min) |

| Flow Rate | 1.5 mL/minute.[12] |

| Column Temperature | 40 °C.[12] |

| Detection | UV at 220 nm.[12] |

| Injection Volume | 10 µL.[12] |

| Run Time | 40 minutes.[12] |

1.3. Sample and Standard Preparation:

-

Sample Solution: Accurately weigh 100 mg of the Remifentanil HCl sample into a 10 mL volumetric flask. Dissolve in and dilute to volume with methanol.[12]

-

Standard Solution (for quantitation): Prepare a standard of this compound at a known concentration (e.g., 0.1 mg/mL) in methanol.

-

System Suitability: Prepare a solution containing both Remifentanil and this compound to verify resolution and system performance.

1.4. Data Analysis:

-

Identify the peaks for Remifentanil and this compound based on their retention times compared to the reference standards.

-

Calculate the amount of this compound using the peak area from the chromatogram and the response factor relative to the Remifentanil API or an external standard.

Quantitative Data Summary:

| Compound | Expected Retention Time (min) | Relative Retention Time (RRT) |

| Remifentanil | ~15-20 (Varies with exact system) | 1.00 |

| This compound | Varies (Typically elutes earlier) | < 1.00 |

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Application Note:

LC-MS/MS offers superior sensitivity and specificity for impurity profiling by combining the separation power of liquid chromatography with the precise identification capabilities of mass spectrometry.[13] This technique is particularly useful for detecting and quantifying impurities at very low levels (sub-ng/mL) and for confirming the identity of impurities through their mass-to-charge ratio (m/z) and fragmentation patterns.[14][15]

Experimental Protocol:

This protocol is based on established LC-MS/MS methods for fentanyl analogues and Remifentanil.[15][16]

2.1. Instrumentation:

-

UHPLC or HPLC system

-

Triple Quadrupole (QqQ) or High-Resolution Mass Spectrometer (e.g., TOF, Orbitrap)

-

Electrospray Ionization (ESI) source

2.2. LC-MS/MS Conditions:

| Parameter | Condition |

| Column | Agilent Poroshell 120 EC-C18 (50 x 4.6 mm, 2.7 µm) or equivalent.[15] |

| Mobile Phase A | 0.1% Formic Acid and 1 mM Ammonium Formate in Water. |

| Mobile Phase B | 0.1% Formic Acid in Methanol. |

| Gradient | Optimized for separation (e.g., start at 5% B, ramp to 100% B over 10 min). |

| Flow Rate | 0.5 mL/minute.[15] |

| Column Temperature | 40 °C |

| Ionization Mode | ESI Positive.[15] |

| Scan Mode | Multiple Reaction Monitoring (MRM) for quantification or Full Scan for profiling |

| Drying Gas Temp | 325 °C. |

| Nebulizer Pressure | 25 psig. |

| Capillary Voltage | 4000 V. |

2.3. Mass Spectrometry Parameters:

The following table summarizes the key mass spectrometry data for the detection of this compound.

| Compound | Theoretical Exact Mass (C₁₇H₂₄N₂O₄) | Precursor Ion [M+H]⁺ (m/z) | Product Ions (m/z) for MRM |

| This compound | 320.1736 | 321.2 | 168, 212, 227 |

| Remifentanil | 376.453[1] | 377.1 | 113.20[15] |

2.4. Sample Preparation:

-

Dilute the sample from the HPLC protocol with the initial mobile phase to an appropriate concentration (e.g., 1-10 ng/mL).

-

Filter through a 0.22 µm syringe filter before injection.

Gas Chromatography-Mass Spectrometry (GC-MS)

Application Note:

GC-MS is a powerful technique for the analysis of volatile and semi-volatile impurities.[17] For this compound, GC-MS can serve as an orthogonal technique to HPLC and LC-MS, providing confirmatory identification based on retention time and the compound's characteristic electron ionization (EI) mass spectrum.

Experimental Protocol:

This protocol is based on a reported GC-MS analysis of this compound.

3.1. Instrumentation:

-

Gas Chromatograph with a split/splitless injector

-

Mass Spectrometer (Single Quadrupole or Ion Trap) with an EI source

3.2. GC-MS Conditions:

| Parameter | Condition |

| Column | HP-5MS (30 m x 0.25 mm, 0.25 µm) or equivalent |

| Injector Temp | 280 °C. |

| Injection Mode | Split (e.g., 10:1) |

| Oven Program | 100 °C (hold 1 min), ramp at 20 °C/min to 300 °C (hold 5 min) |

| Carrier Gas | Helium, constant flow at 1.0 mL/min |

| Transfer Line Temp | 280 °C. |

| Ion Source Temp | 230 °C |

| Ionization Energy | 70 eV (EI). |

| Scan Range | 50-550 amu. |

3.3. Data Analysis:

-

The retention time for this compound is reported to be approximately 8.99 minutes under specific conditions.

-

The mass spectrum should be compared to a reference library or standard. The key fragment ions (base peaks) for this compound are m/z 168, 212, and 227.

Visualizations

Caption: General workflow for this compound impurity profiling.

Caption: Final synthesis step showing the origin of the impurity.

References

- 1. Remifentanil - Wikipedia [en.wikipedia.org]

- 2. go.drugbank.com [go.drugbank.com]

- 3. Impurities in Drug Substances and Products [usp.org]

- 4. fda.gov [fda.gov]

- 5. caymanchem.com [caymanchem.com]

- 6. This compound - Labchem Catalog [dev.labchem.com.my]

- 7. This compound - Cayman Chemical Forensics [bioscience.co.uk]

- 8. ijprajournal.com [ijprajournal.com]

- 9. rroij.com [rroij.com]

- 10. Q3B(R) Impurities in New Drug Products (Revision 3) | FDA [fda.gov]

- 11. Determination of Related Substances in Remifentanil Hydrochloride by HPLC [cjph.com.cn]

- 12. WO2022003364A1 - Process for preparing remifentanil hydrochloride - Google Patents [patents.google.com]

- 13. Development of Impurity Profiling Methods Using Modern Analytical Techniques - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. LC-MS/MS-Based Method for the Multiplex Detection of 24 Fentanyl Analogues and Metabolites in Whole Blood at Sub ng mL–1 Concentrations - PMC [pmc.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. researchgate.net [researchgate.net]

- 17. documents.thermofisher.com [documents.thermofisher.com]

protocols for handling and storage of Despropionyl Remifentanil

Disclaimer: Despropionyl Remifentanil is a research chemical and a precursor in the synthesis of Remifentanil.[1] Specific handling and storage protocols for this compound are not extensively published. The following guidelines are based on information available for Remifentanil and general best practices for handling potent opioid compounds. Researchers should always consult the most recent Safety Data Sheet (SDS) provided by the supplier and perform a thorough risk assessment before handling this substance.

Introduction

This compound is an analytical reference standard and a precursor in the synthesis of Remifentanil.[1] As a close analog of a potent opioid, it should be handled with extreme caution by trained personnel in a controlled laboratory setting. These application notes provide a summary of recommended procedures for the safe handling, storage, and use of this compound in a research environment.

Compound Information

| Property | Value | Source |

| Formal Name | 4-(methoxycarbonyl)-4-(phenylamino)-1-piperidinepropanoic acid, methyl ester | [1] |

| CAS Number | 938184-95-3 | [1] |

| Molecular Formula | C17H24N2O4 | [1] |

| Formula Weight | 320.4 g/mol | [1] |

| Purity | ≥98% | [1] |

| Formulation | A crystalline solid | [1] |

| Solubility | PBS (pH 7.2): 10 mg/mL | [1] |

Handling Protocols

Due to its classification as a potent opioid precursor, all handling of this compound should be conducted with appropriate engineering controls and personal protective equipment (PPE) to minimize the risk of exposure.

Personal Protective Equipment (PPE)

A comprehensive PPE protocol is mandatory when handling this compound.

Engineering Controls

-

Ventilation: All manipulations of solid this compound or its concentrated solutions should be performed in a certified chemical fume hood or a powder containment hood to prevent inhalation of airborne particles.

-

Designated Area: Establish a designated area for handling and weighing this compound. This area should be clearly marked and restricted to authorized personnel.

Weighing and Reconstitution Protocol

-

Preparation: Before handling the compound, ensure all necessary PPE is worn correctly. Prepare the designated handling area by covering the work surface with absorbent, disposable bench paper.

-

Weighing:

-

Use a calibrated analytical balance within a chemical fume hood or powder containment hood.

-

To minimize static, use an anti-static weigh boat or paper.

-

Carefully transfer the desired amount of solid this compound. Avoid creating dust.

-

-

Reconstitution:

-

Add the appropriate solvent (e.g., PBS pH 7.2) to the vial containing the weighed solid.[1]

-

Cap the vial securely and vortex or sonicate until the solid is completely dissolved.

-

Visually inspect the solution to ensure there are no particulates.

-

References

Troubleshooting & Optimization

optimizing reaction conditions for remifentanil synthesis from Despropionyl Remifentanil

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of remifentanil from its precursor, Despropionyl Remifentanil.

Frequently Asked Questions (FAQs)

Q1: What is the general reaction scheme for the synthesis of remifentanil from this compound?

A1: The synthesis involves the N-acylation of this compound. In this reaction, the secondary amine on the piperidine (B6355638) ring of this compound is acylated using an acylating agent like propionyl chloride or propionic anhydride (B1165640) to yield remifentanil. The reaction is typically carried out in the presence of a base to neutralize the hydrogen chloride by-product.

Q2: What are the critical parameters to control during this synthesis?

A2: The critical parameters that significantly influence the yield and purity of remifentanil are:

-

Temperature: Affects reaction rate and the formation of side products.

-

Reaction Time: Insufficient time leads to incomplete conversion, while excessive time can promote impurity formation.

-

Choice of Base: The type and amount of base are crucial for neutralizing acid by-products and catalyzing the reaction.

-

Solvent: The solvent influences the solubility of reactants and can affect the reaction pathway.

-

Purity of Starting Materials: Impurities in this compound or the acylating agent can lead to the formation of undesired side products.

Q3: What are some common impurities observed in this synthesis?

A3: A common impurity is Remifentanil EP Impurity A, also known as Norcarfentanil. This impurity is the des-propionyl starting material. Other potential impurities can arise from side reactions, such as the hydrolysis of the ester groups on remifentanil, leading to the formation of remifentanil acid, especially if aqueous workup conditions are not carefully controlled.[1] Another potential impurity is N'-Despropionyl-N'-acetyl remifentanil, which has been identified as impurity B in remifentanil hydrochloride.

Troubleshooting Guide

| Issue | Potential Cause | Recommended Solution |

| Low Reaction Yield | Incomplete reaction: Reaction time may be too short or the temperature too low. | Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, LC-MS). Consider increasing the reaction time or temperature. A typical temperature range is 40-65°C, with reaction times of 4-8 hours.[2] |